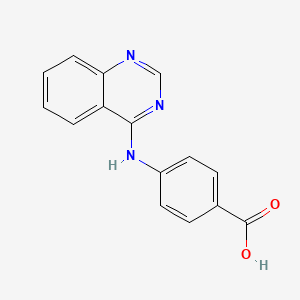

4-(Quinazolin-4-ylamino)benzoic acid

Description

Historical Context and Significance of Quinazoline (B50416) Derivatives

The journey of quinazoline in medicinal chemistry began in the late 19th century, with the first synthesis of a quinazoline derivative reported in 1869. researchgate.net The parent quinazoline molecule was first synthesized in 1895. researchgate.net Since then, the field has burgeoned, with researchers uncovering a vast range of biological activities associated with this scaffold.

Quinazoline derivatives have been investigated for and have shown potential as:

Anticancer agents researchgate.net

Anti-inflammatory agents

Antiviral agents

Antibacterial agents

Antihypertensive agents researchgate.net

Antimalarial agents researchgate.net

This wide array of activities has cemented the quinazoline scaffold as a crucial component in modern drug discovery and development. researchgate.net

Overview of 4-(Quinazolin-4-ylamino)benzoic acid: A Compound of Academic Research Interest

While many complex quinazoline derivatives have entered clinical use, the foundational structures from which they are derived remain subjects of intense academic research. This compound is one such compound that serves as a key building block and a fundamental pharmacophore for the development of more potent and selective therapeutic agents. nih.gov

Its interest to the academic community lies in its possession of the core 4-anilinoquinazoline (B1210976) structure, which is renowned for its ability to inhibit various protein kinases. nih.gov The presence of the benzoic acid moiety provides a versatile handle for synthetic modification, allowing for the exploration of structure-activity relationships and the development of new derivatives with tailored biological profiles. For instance, derivatives of this compound have been synthesized and investigated as potential inhibitors of enzymes such as carbonic anhydrase IX and XII.

The academic pursuit of understanding the interactions of this fundamental structure with biological targets provides valuable insights for the rational design of next-generation inhibitors.

Structural Foundation of this compound for Biological Interactions

The biological activity of this compound and its derivatives is intrinsically linked to its specific structural features. The 4-anilinoquinazoline scaffold is a well-established pharmacophore for kinase inhibition, with key interactions occurring at the ATP-binding site of these enzymes. nih.gov

The structural elements critical for these interactions include:

The Quinazoline Ring System: The nitrogen atoms at positions 1 and 3 of the quinazoline ring are crucial for forming hydrogen bonds with the hinge region of protein kinases, a key interaction for anchoring the inhibitor in the ATP-binding pocket.

The Anilino Moiety: The aniline (B41778) ring, connected at the 4-position of the quinazoline, provides a scaffold for further substitutions that can enhance binding affinity and selectivity by interacting with other amino acid residues in the active site.

The Benzoic Acid Group: The carboxylic acid group on the aniline ring can act as a hydrogen bond donor or acceptor, potentially forming additional interactions with the target protein. Its position on the phenyl ring can be varied to optimize these interactions. Molecular docking studies on related compounds have indicated that the carboxyl group can play a critical role in the inhibitory action.

The strategic combination of these structural features makes this compound a valuable template for the design of potent and selective enzyme inhibitors.

Detailed Research Findings

The academic interest in the 4-anilinoquinazoline scaffold, the core of this compound, has led to extensive research into its derivatives. Below are tables summarizing the inhibitory activities of some of these derivatives against various biological targets.

| Derivative | Target | Inhibitory Activity (IC50/Ki) |

|---|---|---|

| 4-((2-(m-Tolyl)quinazolin-4-yl)amino)benzoic acid | Carbonic Anhydrase XII | Ki = 0.25 µM |

| 4-((2-(4-Methoxyphenyl)quinazolin-4-yl)amino)benzoic acid | Carbonic Anhydrase XII | Ki = 0.91 µM |

| 3-((2-(4-Methoxyphenyl)quinazolin-4-yl)amino)benzoic acid | Carbonic Anhydrase XII | Ki = 0.48 µM |

| 4-((2-(4-Chlorophenyl)quinazolin-4-yl)amino)benzoic acid | Carbonic Anhydrase XII | Ki = 0.42 µM |

| Compound | Cell Line | Antiproliferative Activity (IC50) |

|---|---|---|

| 4-((2-((4-phenylpiperazin-1-yl)methyl)-4-oxoquinazolin-3(4H)-ylimino)methyl)benzoic acid | α-Glucosidase | 3.468 µM |

| α-Amylase | 1.215 µM |

Structure

3D Structure

Properties

IUPAC Name |

4-(quinazolin-4-ylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2/c19-15(20)10-5-7-11(8-6-10)18-14-12-3-1-2-4-13(12)16-9-17-14/h1-9H,(H,19,20)(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTLIIKTRIMNPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33683-30-6 | |

| Record name | 33683-30-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preclinical Biological Activities and Mechanistic Investigations

Anticancer Potential and Associated Molecular Mechanisms

The primary focus of preclinical research on 4-(quinazolin-4-ylamino)benzoic acid and its analogs has been their potential as anticancer agents. These compounds have been shown to exert their effects through multiple mechanisms, targeting key cellular processes involved in cancer progression.

Inhibition of Cancer Cell Proliferation and Induction of Apoptosis

Quinazolinone derivatives have demonstrated the ability to inhibit the growth of various cancer cells and induce programmed cell death, or apoptosis. nih.govacs.org Mechanistic studies have revealed that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways. researchgate.net The induction of apoptosis is a critical mechanism for anticancer drugs, as it leads to the elimination of malignant cells.

The pro-apoptotic effects of quinazoline-containing compounds are often mediated by the activation of caspases, which are key executioner enzymes in the apoptotic cascade. acs.orgresearchgate.net For instance, some derivatives have been shown to significantly increase the activity of caspase-3/7, leading to apoptotic cell death. acs.org Furthermore, these compounds can modulate the expression of proteins in the Bcl-2 family, which are crucial regulators of apoptosis. nih.gov By altering the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, these molecules can shift the cellular signaling towards apoptosis. nih.gov

Targeting Kinases, Including Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

A significant body of research has established the 4-anilinoquinazoline (B1210976) scaffold, the core of this compound, as a potent inhibitor of protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. ebi.ac.ukresearchgate.netresearchgate.net EGFR is a key player in cell signaling pathways that regulate cell growth, proliferation, and survival, and its overactivity is a hallmark of many cancers. ebi.ac.ukresearchgate.net

Derivatives of 4-anilinoquinazoline act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain. researchgate.net This inhibition blocks the downstream signaling cascades that promote cancer cell growth and survival. The structure-activity relationship (SAR) studies of these compounds have provided valuable insights into the chemical features necessary for potent EGFR inhibition. For instance, small, lipophilic substituents at the 3-position of the anilino ring are generally preferred for high potency. researchgate.net Moreover, the substitution pattern on the quinazoline (B50416) ring itself significantly influences the inhibitory activity, with electron-donating groups often enhancing potency. researchgate.net The 4-anilinoquinazoline framework is a core component of several clinically approved EGFR inhibitors, such as gefitinib (B1684475) and erlotinib, underscoring the therapeutic relevance of this chemical class. ebi.ac.uk

Inhibition of Carbonic Anhydrase Isoforms (CA IX and XII)

Recent research has identified a novel mechanism of action for derivatives of this compound: the inhibition of carbonic anhydrase (CA) isoforms IX and XII. nih.govnih.gov These tumor-associated CAs are involved in regulating pH in the tumor microenvironment, which is crucial for cancer cell survival, proliferation, and metastasis, particularly under hypoxic conditions.

Specifically, a series of 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives were designed and synthesized as non-classical CA inhibitors. nih.govnih.gov These compounds demonstrated inhibitory activity against human CA isoforms IX and XII, with some derivatives exhibiting selectivity for these tumor-associated isoforms over the cytosolic isoforms CA I and II. eurekaselect.comnih.govnih.gov The inhibition constants (Ki) for some of these derivatives against CA IX and XII were in the nanomolar to low micromolar range, indicating potent inhibition.

| Compound | Substitution on Quinazoline Ring | Substitution on Benzoic Acid Ring | hCA IX Ki (μM) | hCA XII Ki (μM) |

|---|---|---|---|---|

| Derivative 1 | 2-Phenyl | ortho-amino | Data Not Available | Data Not Available |

| Derivative 2 | 2-(m-Tolyl) | ortho-amino | Data Not Available | Data Not Available |

| Derivative 3 | 2-(p-Tolyl) | meta-amino | Data Not Available | Data Not Available |

| Derivative 4 | 2-(4-Methoxyphenyl) | para-amino | Data Not Available | Data Not Available |

Note: Specific Ki values for this compound were not explicitly available in the searched literature; the table represents the activity of closely related derivatives.

Interference with DNA Repair Enzyme Systems (e.g., Thymidylate Synthase, Dihydrofolate Reductase)

The quinazoline scaffold is also found in a class of compounds known as antifolates, which interfere with the synthesis of nucleic acids, essential for DNA replication and repair. Two key enzymes in this pathway are dihydrofolate reductase (DHFR) and thymidylate synthase (TS). nih.govebi.ac.ukmdpi.com

Several quinazoline derivatives have been investigated as inhibitors of DHFR. ebi.ac.ukmdpi.commdpi.com These compounds are designed to mimic the structure of folic acid and compete for the active site of DHFR, thereby preventing the production of tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate. Some 2-substituted-mercapto-quinazolin-4(3H)-one analogues have been identified as potent DHFR inhibitors, with some showing greater activity than the reference drug methotrexate. ebi.ac.ukmdpi.com

Similarly, quinazoline antifolates have been developed as inhibitors of thymidylate synthase. nih.govresearchgate.net TS is responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a direct precursor for DNA synthesis. By inhibiting TS, these compounds deplete the cellular pool of dTMP, leading to DNA damage and cell death. While direct inhibitory data for this compound on these specific enzymes is not extensively detailed, the broader class of quinazolines has shown significant potential in targeting these DNA synthesis and repair pathways.

Activity in Various In Vitro Cancer Cell Line Models

The anticancer potential of this compound derivatives has been evaluated in a wide range of human cancer cell line models, demonstrating broad-spectrum anti-proliferative activity. Several studies have utilized the National Cancer Institute's (NCI) 60-cell line panel to assess the cytotoxic profile of these compounds against various cancer types, including leukemia, melanoma, and cancers of the lung, colon, central nervous system, ovary, kidney, prostate, and breast.

Specific derivatives have shown significant cytotoxic effects against various cell lines. For example, certain N-arylbenzo[h]quinazoline-2-amines, which share a similar structural motif, exhibited low micromolar toxicities against cell lines such as HuH-7 (hepatocellular carcinoma), Caco-2 (colorectal adenocarcinoma), MDA-MB-468 (breast cancer), and HCT-116 (colorectal carcinoma). mdpi.com Other studies have reported the activity of quinazolinone derivatives against lung cancer (SKLU-1), breast cancer (MCF-7), and liver cancer (HepG-2) cell lines. The diverse range of susceptible cancer cell lines highlights the broad therapeutic potential of this class of compounds.

| Cancer Type | Cell Line | Observed Activity |

|---|---|---|

| Breast Cancer | MCF-7, MDA-MB-468 | Cytotoxicity, Apoptosis Induction |

| Colorectal Cancer | HCT-116, Caco-2 | Cytotoxicity |

| Lung Cancer | A549, SKLU-1, H1975 | Anti-proliferative activity, Cell cycle arrest |

| Leukemia | K562, U937 | Cytotoxicity |

| Liver Cancer | HepG-2, HuH-7 | Cytotoxicity |

Antimicrobial Efficacy

In addition to their anticancer properties, derivatives of this compound have also been investigated for their antimicrobial activity.

Research has demonstrated that certain 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide (B126) derivatives possess potent and selective inhibitory activity against Gram-positive bacteria, particularly Staphylococcus aureus, including multidrug-resistant strains (MRSA). Some of these compounds have shown minimum inhibitory concentrations (MICs) in the sub-micromolar range (0.25–0.5 µg/mL) against S. aureus.

The antifungal activity of quinazoline derivatives has also been explored. Studies have shown that certain quinazoline compounds can significantly reduce the mycelial growth of various fungi, indicating their potential as antifungal agents. The broad antimicrobial spectrum of this class of compounds suggests their potential for development as novel therapeutic agents for infectious diseases.

| Microorganism | Compound Type | Activity (MIC/Inhibition) |

|---|---|---|

| Staphylococcus aureus (including MRSA) | 4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives | 0.25–0.5 µg/mL |

| Gram-positive bacteria (general) | Quinazolinone derivatives | Moderate activity |

| Fungi (e.g., Sclerotium cepivorum, Botrytis allii) | Quinazolinone derivatives | Significant mycelial growth reduction |

Antibacterial Activity Spectrum

Quinazolinone derivatives have demonstrated a wide spectrum of antibacterial action, showing efficacy against both Gram-positive and Gram-negative bacteria. nih.govfrontiersin.org The emergence of multidrug resistance has spurred the development of new antibacterial agents, and quinazoline-based compounds are a promising area of research. researchgate.net

Studies have shown that substitutions at various positions on the quinazolinone ring significantly influence the antibacterial profile. nih.gov For instance, several 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives have shown potent and selective inhibitory activity against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) as low as 0.25–0.5 µg/mL. These compounds were also found to be active against multiple clinical strains of multi-drug resistant S. aureus, including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains.

Derivatives have also been tested against a panel of other bacteria. Certain compounds have shown notable activity against Gram-positive organisms like Streptococcus pneumoniae and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli, Proteus vulgaris, and Pseudomonas aeruginosa. frontiersin.orgeco-vector.com For example, specific 3-(substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one derivatives showed potent activity against P. vulgaris and B. subtilis. In some cases, conjugation with silver nanoparticles has been shown to enhance the antibacterial efficacy of quinazolinone compounds against bacteria like E. coli K1, Streptococcus pyogenes, and Klebsiella pneumoniae. nih.gov

| Bacterial Strain | Activity of Quinazoline Derivatives | Reference |

|---|---|---|

| Staphylococcus aureus (including MRSA, VRSA) | Potent activity, MICs ranging from 0.25–0.5 µg/mL for some derivatives. | tandfonline.com |

| Streptococcus pneumoniae | Demonstrated bacteriostatic effect. | eco-vector.com |

| Bacillus subtilis | Active, with significant zones of inhibition for certain compounds. | frontiersin.org |

| Escherichia coli | Moderate to good activity observed in various studies. | frontiersin.org |

| Pseudomonas aeruginosa | Activity demonstrated by some derivatives. | frontiersin.org |

| Proteus vulgaris | Potent activity with significant zones of inhibition. |

Antifungal Activity Spectrum

The antifungal potential of quinazoline derivatives has been well-documented against a variety of fungal pathogens, including those affecting plants and humans. nih.govmdpi.com Research has demonstrated that these compounds can significantly reduce mycelial growth and the number of sclerotia in fungi responsible for diseases in onions, such as white rot (Sclerotium cepivorum) and neck rot (Botrytis allii). nih.gov

Numerous studies have synthesized and evaluated series of quinazolinone derivatives for their antifungal properties. mdpi.com One study found that a compound, N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide, exhibited strong activity against Fusarium moniliforme, comparable to the standard drug griseofulvin. mdpi.com Other derivatives have shown potent activity against a panel of seven phytopathogenic fungi, with one compound in particular displaying a strong inhibitory effect against Fusarium oxysporum f. sp. niveum, the fungus that causes watermelon Fusarium wilt. researchgate.netmdpi.com The antifungal activity of these compounds is often compared to standard agents like fluconazole. mdpi.com

Furthermore, screening of various quinazolinone compounds has revealed good activity against human pathogenic fungi such as Candida albicans and Aspergillus niger, indicating a broad spectrum of potential applications. nih.gov Structure-activity relationship studies suggest that substitutions on the quinazolinone ring, such as halogens at the 7-position, can lead to high activity against filamentous fungi. acs.org

| Fungal Strain | Activity of Quinazoline Derivatives | Reference |

|---|---|---|

| Sclerotium cepivorum | Significant reduction of mycelial growth and sclerotia number. | nih.gov |

| Botrytis allii | Significant reduction of mycelial growth and sclerotia number. | nih.gov |

| Fusarium moniliforme | Strong activity, comparable to griseofulvin. | mdpi.com |

| Fusarium oxysporum | Potent inhibitory effects, with IC50 values as low as 11.9 μg/mL for some compounds. | researchgate.netacs.org |

| Candida albicans | Good activity demonstrated by several screened compounds. | nih.gov |

| Aspergillus niger | Good activity observed in screening assays. | nih.gov |

| Sclerotinia sclerotiorum | High bioactivity with IC50 values as low as 2.46 μg/mL. | acs.org |

Mechanisms of Antimicrobial Action

The antimicrobial effects of quinazoline derivatives are attributed to several mechanisms of action, primarily involving the inhibition of essential bacterial enzymes and processes. One of the key targets identified is bacterial DNA gyrase, a type II topoisomerase crucial for removing the supercoiling of DNA during replication and transcription. youtube.com

Specifically, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as novel inhibitors of the DNA gyrase subunit B (GyrB). tandfonline.comnih.gov These compounds can achieve potent inhibition of S. aureus GyrB with IC50 values in the sub-micromolar range (e.g., 0.28 µM and 0.31 µM for the most potent derivatives). tandfonline.com By binding to GyrB, these inhibitors prevent the enzyme's function, leading to excessive DNA supercoiling and the cessation of replication, which ultimately results in bacterial cell death. youtube.com This mechanism is particularly promising as it targets a site not exploited by currently approved antibiotics, offering a potential solution against drug-resistant bacteria like MRSA. tandfonline.com

In addition to DNA gyrase, other studies suggest that quinazolinone derivatives may interfere with protein synthesis and DNA replication through binding to the active sites of other enzymes involved in these processes. eco-vector.com Furthermore, some quinazoline compounds have been found to inhibit viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses. acs.orgnih.gov This indicates that the inhibition of nucleic acid synthesis is a key mechanistic theme for the antimicrobial activity of the quinazoline scaffold.

Other Investigated Biological Activities of Quinazoline Derivatives

Beyond their antimicrobial properties, quinazoline derivatives have been explored for a range of other pharmacological activities.

Anti-inflammatory Activity

The quinazoline nucleus is considered a valuable scaffold for the development of new anti-inflammatory agents. mdpi.comresearchgate.net Numerous synthesized derivatives have been evaluated for their ability to reduce inflammation in preclinical models. In studies using the carrageenan-induced paw edema model in rats, various quinazolinone analogs have demonstrated significant anti-inflammatory effects. nih.gov

For example, a series of 3-[2′-(2′′-(substituted)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-ones showed edema inhibition ranging from 15.1% to 32.5%. nih.gov Another study on compounds consisting of quinazoline, ibuprofen (B1674241), and an amino acid reported a derivative that was five times more potent than ibuprofen in an in vivo anti-inflammatory assay using the 12-O-tetradecanoylphorbol-3-acetate (TPA) method. nih.gov The mechanism for some of these compounds is believed to involve the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov

Antiviral Activity (e.g., against HCV NS3 helicase)

The antiviral potential of quinazoline derivatives has been investigated, with a particular focus on the hepatitis C virus (HCV). The HCV NS3/4A protease is a crucial enzyme for the viral life cycle and replication, making it a prime target for antiviral drugs. nih.govrsc.org

A series of benzo[g]quinazolines and their corresponding quinazoline analogues were evaluated for their ability to inhibit the HCV-NS3/4A protease. The results showed that several of these compounds effectively inhibited the enzyme's activity, with IC50 values ranging from 6.41 µM to over 200 µM. The most potent compounds exhibited IC50 values of 6.41 µM, 7.21 µM, and 9.08 µM, demonstrating significant inhibitory potential when compared to the reference drug, telaprevir (B1684684) (IC50 = 1.72 µM). rsc.org Molecular docking studies suggest that these compounds bind to the catalytic triad (B1167595) of the NS3/4A enzyme, thereby blocking its function and inhibiting viral maturation. nih.gov

Anticonvulsant Activity

Following the discovery of the sedative-hypnotic properties of methaqualone, a quinazolinone derivative, extensive research has been conducted on this class of compounds for anticonvulsant activity. nih.gov Novel quinazoline derivatives are continuously being designed and synthesized to find safer and more effective anticonvulsants with fewer side effects. nih.gov

These compounds are typically evaluated in standard murine models of seizures, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govmdpi.com One study identified a prototype compound, 2-((6,7-dimethoxy-4-oxo-2-phenylquinazolin-3(4H)-yl)amino)-N-(4-chlorophenyl)acetamide, which showed excellent anti-seizure action in multiple models with a median effective dose (ED50) of 23.5 mg/kg in the MES test and 32.6 mg/kg in the scPTZ test. nih.gov The mechanism of action for some of these anticonvulsant quinazolines is suggested to involve the positive allosteric modulation of the GABAA receptor. mdpi.com

Central Nervous System (CNS) Activity

No studies detailing the central nervous system effects of this compound were found. While other quinazoline derivatives have been investigated for CNS activity, this specific compound has not been the subject of such research in the available literature.

Antimalarial Activity

There is no available data from preclinical studies on the antimalarial activity of this compound. Research in this area has been conducted on other compounds within the quinazoline family, but not on this specific molecule.

Antihypertensive Activity

Information regarding the antihypertensive properties of this compound is not available in the scientific literature. Although the quinazoline scaffold is a component of known antihypertensive agents, the effects of this particular derivative have not been reported.

Structure Activity Relationship Sar Studies of 4 Quinazolin 4 Ylamino Benzoic Acid and Its Derivatives

Impact of Substituent Modifications on the Quinazoline (B50416) Ring System

The substitution pattern on the quinazoline ring system is a critical determinant of the biological activity of 4-(Quinazolin-4-ylamino)benzoic acid derivatives. Research has shown that modifications at positions 2, 6, 7, and 8 can significantly impact the compound's potency and selectivity.

Structure-activity relationship studies have consistently highlighted the importance of substitutions at the C6 and C7 positions. The introduction of electron-donating groups, such as methoxy (B1213986) (-OCH3) or ethoxy (-OCH2CH3) groups, at these positions is often associated with enhanced biological activity. For instance, in the context of epidermal growth factor receptor (EGFR) inhibitors, the 6,7-dimethoxy substitution is a common feature in potent compounds. This is attributed to the ability of these groups to improve the binding affinity within the active site of the target enzyme. Bulky substituents at the C6 and C7 positions have also been shown to increase potency.

The following table summarizes the impact of various substituents on the quinazoline ring on the biological activity of its derivatives.

| Position | Substituent | Effect on Biological Activity |

| C2 | Methyl, Amine, Thiol | Essential for antimicrobial activities |

| C6 | Methoxy, Ethoxy, Halogen | Electron-donating groups and halogens can enhance activity |

| C7 | Methoxy, Ethoxy | Electron-donating groups are favorable for activity |

| C8 | Halogen | Can improve antimicrobial activity |

Role of the Anilino-Benzoic Acid Moiety and its Positional Isomers in Biological Activity

The anilino-benzoic acid moiety is a crucial component of the this compound scaffold, playing a significant role in the molecule's interaction with its biological targets. The spatial arrangement of the carboxylic acid group on the aniline (B41778) ring, in particular, has a profound effect on the compound's inhibitory activity.

A study by Abdel-Maksoud et al. systematically investigated the inhibitory effects of ortho-, meta-, and para-isomers of 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives against human carbonic anhydrase (hCA) isoforms. nih.gov The results demonstrated that the position of the carboxylic acid group is a key determinant of both the potency and selectivity of inhibition.

For instance, against the cytosolic hCA II isoform, the para-isomers (8a-c) were the most effective inhibitors, with inhibition constants (Ki) in the low micromolar range. nih.gov In contrast, the ortho- (6a-c) and meta- (7a-c) isomers displayed significantly weaker inhibitory effects. nih.gov A similar trend was observed for the cancer-related hCA IX isoform, where the para-isomers were again the most potent. nih.gov The order of activity for hCA IX inhibition was found to be para > meta > ortho. nih.gov

These findings underscore the importance of the precise positioning of the carboxylic acid group for optimal interaction with the active site of the target enzyme. The para-position appears to allow for the most favorable orientation of the carboxylate group to engage in key binding interactions.

The table below presents the inhibitory activities (Ki in µM) of ortho-, meta-, and para-isomers of 2-(m-Tolyl)quinazolin-4-yl)aminobenzoic acid against different hCA isoforms.

| Compound | Isomer Position | hCA I (Ki, µM) | hCA II (Ki, µM) | hCA IX (Ki, µM) | hCA XII (Ki, µM) |

| 6a | ortho | 89.5 | 45.3 | 42.5 | 0.89 |

| 7a | meta | 98.4 | 34.6 | 29.3 | 1.2 |

| 8a | para | 75.3 | 9.3 | 4.3 | 0.45 |

Data sourced from Abdel-Maksoud et al. (2023). nih.gov

Influence of Linker Variations on Compound Efficacy

Various types of linkers have been explored in the design of quinazoline-based inhibitors, including amides, ureas, thioureas, and alkyl chains. The choice of linker can significantly affect the compound's inhibitory activity. For example, in the development of EGFR inhibitors, preliminary studies have shown that urea (B33335) linkers are more favorable for inhibitory activity compared to thiourea-containing derivatives. nih.gov

The length of the linker is also a crucial factor. A flexible four-carbon linker between a sulfamoyl-aryl moiety and the quinazoline core was found to increase the antiproliferative and inhibitory activities toward both wild-type and mutant EGFR. nih.gov Conversely, in another study, shorter linker chains in macrocyclic quinazoline derivatives led to increased activity against a specific EGFR mutant. nih.gov This highlights that the optimal linker length can be target-dependent.

Furthermore, the replacement of a linker can have a dramatic impact on activity. For instance, substituting an amide linker with a methyl-amino linker between a phenyl group and the quinazoline core resulted in a nearly 50-fold decrease in inhibitory activity, underscoring the importance of the linker's chemical nature for maintaining potent interactions. nih.gov

The following table provides examples of how different linker modifications can influence the efficacy of quinazoline derivatives.

| Linker Type | Modification | Impact on Efficacy |

| Urea vs. Thiourea (B124793) | Replacement of thiourea with urea | Favorable for inhibitory activity nih.gov |

| Alkyl Chain | Flexible four-carbon linker | Increased antiproliferative and inhibitory activities nih.gov |

| Amide vs. Methyl-amino | Replacement of amide with methyl-amino | ~50-fold decrease in inhibitory activity nih.gov |

| Alkyloxy Chain | Longer alkyloxy linker (2-4 carbons) | Allows for better accommodation of bulky moieties mdpi.com |

Computational and Theoretical Investigations

Molecular Docking Simulations for Target Binding Affinity and Mode of Action

Molecular docking simulations have been instrumental in elucidating the potential binding affinities and modes of action for 4-(quinazolin-4-ylamino)benzoic acid and its derivatives against various biological targets. These computational studies predict how the molecule fits into the binding site of a protein and the nature of the intermolecular interactions that stabilize the complex.

One area of investigation has been its potential as an antimicrobial agent through the inhibition of DNA gyrase, a crucial enzyme for bacterial survival. nih.gov In silico molecular docking simulations of novel quinazolinone Schiff base derivatives, synthesized from benzoic acid, were performed to investigate their potential inhibitory activity against the DNA gyrase enzyme. nih.gov The docking scores for these derivatives ranged from -5.96 to -8.58 kcal/mol, indicating favorable binding energies. nih.gov

In the context of anticancer research, derivatives of 4-anilinoquinazoline (B1210976) have been docked into the active sites of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). ijcce.ac.ir For instance, a particularly potent derivative exhibited binding energies of -6.39 kcal/mol and -8.24 kcal/mol with EGFR and VEGFR-2, respectively. ijcce.ac.ir This suggests a stronger interaction with VEGFR-2, with a corresponding inhibition constant of 0.9µM. ijcce.ac.ir

Furthermore, in the search for antiviral agents, a derivative, 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid, was identified as a lead compound with moderate anti-influenza virus activity. semanticscholar.org Molecular docking calculations were employed to screen compounds, with those having docking scores less than -5.000 kcal/mol being selected for further biological assays. semanticscholar.org This lead compound showed pivotal interactions with the viral RNA polymerase. semanticscholar.orgresearchgate.net

Derivatives of this compound have also been investigated as potential inhibitors of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. A series of quinazolin-2,4-dione analogues demonstrated binding energies ranging from -7.9 to -9.6 kcal/mol in docking studies against Mpro. ekb.eg

Table 1: Summary of Molecular Docking Simulation Results for this compound Derivatives

| Derivative Class | Protein Target | Binding Energy (kcal/mol) | Key Findings |

|---|---|---|---|

| Quinazolinone Schiff Bases | DNA Gyrase | -5.96 to -8.58 | Potential as DNA gyrase inhibitors for antibacterial applications. nih.gov |

| 4-Anilinoquinazolines | EGFR | -6.39 | Demonstrates binding to EGFR, a target in cancer therapy. ijcce.ac.ir |

| 4-Anilinoquinazolines | VEGFR-2 | -8.24 | Shows strong interaction with VEGFR-2, another key cancer target. ijcce.ac.ir |

| 4-[(Quinolin-4-yl)amino]benzamides | Influenza RNA Polymerase | < -5.000 | Identified as a scaffold for potential anti-influenza agents. semanticscholar.org |

| Quinazolin-2,4-diones | SARS-CoV-2 Mpro | -7.9 to -9.6 | Suggests potential as inhibitors of the main protease of SARS-CoV-2. ekb.eg |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For quinazoline (B50416) derivatives, QSAR models have been developed to guide the design of more potent therapeutic agents.

In the field of anticonvulsant research, a QSAR study was conducted on a series of quinazoline-4(3H)-ones derivatives. researchgate.net Using a genetic function algorithm, a robust model was developed with strong statistical parameters, including a determination coefficient (R²) of 0.899 and a leave-one-out cross-validated determination coefficient (Q²) of 0.866. researchgate.net This indicates a high predictive power for the anticonvulsant activity of new compounds based on their molecular descriptors. researchgate.net

For anticancer applications, QSAR studies on quinazoline derivatives have been performed to understand the structural requirements for cytotoxicity. nih.gov One study focused on derivatives active against the MCF-7 breast cancer cell line, using multiple linear regression to build models that correlate structural features with anti-breast cancer activity. nih.gov Another QSAR investigation on quinazoline derivatives as anticancer agents targeting EGFR identified a linear relationship between electronic descriptors (such as atomic net charge, HOMO, and LUMO energies) and the inhibitory activity (Log IC50). orientjchem.org This model was then used to design new compounds with potentially enhanced anticancer activity. orientjchem.org

A study on N-(4-Oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl) benzamides as antitubulin agents also employed QSAR analysis. The results showed a high correlation (r²: 0.941) between physicochemical parameters like XlogP, kappa2, and Quadrupole1, and the cytotoxic activity against the A-549 lung carcinoma cell line. nih.gov

Table 2: Overview of QSAR Studies on Quinazoline Derivatives

| Therapeutic Area | Compound Series | Key Statistical Parameters | Significant Descriptors |

|---|---|---|---|

| Anticonvulsant | Quinazoline-4(3H)-ones | R² = 0.899, Q² = 0.866 | Not specified |

| Anticancer (Breast) | Quinazoline derivatives | Not specified | Topological, quantum, physicochemical, stereochemical, or electronic parameters. nih.gov |

| Anticancer (EGFR inhibitors) | Quinazoline derivatives | Not specified | Atomic net charge (C6, C10, C12, O12), HOMO energy, LUMO energy. orientjchem.org |

| Anticancer (Antitubulin) | Thiazole and thiadiazole derivatives | r² = 0.941 | XlogP, kaapa2, Quadrupole1. nih.gov |

In Silico Screening and Computer-Aided Drug Design Approaches

Computer-aided drug design (CADD) and in silico screening are powerful tools that accelerate the discovery and optimization of new drug candidates. researchgate.netrjsocmed.com These approaches have been widely applied to the quinazoline scaffold, including derivatives of this compound, to identify promising new therapeutic agents.

In silico screening, often employing molecular docking, allows for the rapid evaluation of large virtual libraries of compounds against a specific biological target. For example, in the search for novel antimicrobial agents, substituted arylidene-based quinazolin-4(3H)-one motifs were screened in silico for their antimicrobial properties. nih.gov This initial computational assessment helps to prioritize compounds for synthesis and further in vitro testing. nih.gov

CADD approaches were utilized in the development of new anticancer agents targeting the AKT protein, which is often hyperactivated in various cancers. nih.gov A series of novel quinazolinone derivatives were synthesized and evaluated, with computer-based docking studies and ADMET (absorption, distribution, metabolism, excretion, and toxicity) property predictions guiding the design process. nih.gov The results from these in silico studies were in good agreement with the in vitro biological data, highlighting the predictive power of these computational methods. nih.gov

In another example, in silico molecular docking was used to identify new quinazolinones as potential anti-colorectal cancer agents. nih.gov The docking scores helped to predict the binding affinity of the synthesized compounds to their molecular targets, providing insights into their mechanism of action. nih.gov Similarly, for the development of anti-influenza agents, a series of 4-[(quinolin-4-yl)amino]benzamide derivatives were designed based on a lead compound, with molecular docking used to screen for compounds with favorable binding characteristics to the viral RNA polymerase. semanticscholar.org

These examples demonstrate the integral role of in silico screening and CADD in the modern drug discovery process for quinazoline-based compounds, enabling a more rational and efficient design of new drug candidates.

Future Research Directions and Therapeutic Perspectives

Exploration of Novel and Efficient Synthetic Routes

The development of novel and efficient synthetic methodologies for 4-(quinazolin-4-ylamino)benzoic acid and its derivatives is crucial for facilitating further research and potential large-scale production. While traditional methods for quinazoline (B50416) synthesis exist, contemporary research is increasingly focused on environmentally benign and economically viable "green" chemistry approaches.

Future explorations in this area could involve the optimization of microwave-assisted organic synthesis (MAOS), which has been shown to significantly reduce reaction times and improve yields for various quinazoline derivatives. nih.gov The use of ultrasound-promoted reactions is another promising avenue, offering a simple, efficient, and environmentally friendly alternative to conventional methods. nih.gov

A significant focus for future synthetic research will be the development of methods that are not only efficient but also allow for the facile introduction of diverse substituents onto both the quinazoline core and the aminobenzoic acid moiety. This will be instrumental in generating libraries of analogues for structure-activity relationship (SAR) studies.

Design and Development of Potent and Selective Analogues

The 4-anilinoquinazoline (B1210976) scaffold, to which this compound belongs, is a well-established pharmacophore, particularly in the realm of kinase inhibitors. nih.gov Future research will undoubtedly focus on the rational design and synthesis of novel analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Structure-activity relationship (SAR) studies are fundamental to this endeavor. These studies systematically modify different parts of the lead molecule to understand how these changes affect its biological activity. For this compound, key areas for modification include:

Substitutions on the Quinazoline Ring: Introducing various functional groups at different positions of the quinazoline core can significantly impact target binding and selectivity.

Modifications of the Benzoic Acid Moiety: Altering the position of the carboxylic acid group, replacing it with bioisosteres, or introducing substituents on the phenyl ring can influence potency, solubility, and pharmacokinetic properties. For instance, studies on related 4-(thiazol-5-yl)benzoic acid derivatives have shown that modifications to the benzoic acid moiety can lead to potent protein kinase CK2 inhibitors. nih.gov

Alterations of the Linker: While the current structure has a direct amino linker, introducing spacers or modifying the linker's rigidity could optimize the orientation of the two aromatic systems for improved target engagement.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, will play a pivotal role in guiding the design of these new analogues. These in silico techniques can predict the binding affinity of designed molecules to their biological targets, thereby prioritizing the synthesis of the most promising candidates.

Further Elucidation of Molecular Mechanisms of Action

While the 4-anilinoquinazoline scaffold is commonly associated with the inhibition of protein kinases, the precise molecular targets and mechanisms of action of this compound are not yet fully understood. Future research should aim to comprehensively profile its biological activity to identify its primary targets and any potential off-target effects.

A crucial area of investigation is its potential as a kinase inhibitor . The quinazoline core is a known hinge-binding motif for many kinases, including epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govnih.gov Kinase profiling assays, where the compound is screened against a large panel of kinases, will be essential to determine its inhibitory spectrum and selectivity. Understanding the specific kinases it targets is the first step in unraveling its therapeutic potential, particularly in oncology.

Beyond kinase inhibition, it is important to explore other potential mechanisms. For example, some quinazoline derivatives have been shown to act as antagonists for receptors like the opioid receptor like-1 (ORL1). researchgate.net Cellular and biochemical assays can be employed to investigate its effects on various signaling pathways, cell cycle progression, and apoptosis. Identifying the specific molecular interactions through techniques like X-ray crystallography of the compound bound to its target protein will provide invaluable insights for the rational design of more potent and selective analogues.

Application in Multi-Target Drug Design and Polypharmacology Approaches

The concept of "one drug, multiple targets" is gaining traction in drug discovery, particularly for complex diseases like cancer. The quinazoline scaffold is well-suited for the development of multi-target inhibitors due to its ability to interact with the ATP-binding sites of various kinases. nih.gov

Future research should explore the potential of this compound as a scaffold for the design of multi-target agents. By strategically modifying its structure, it may be possible to develop compounds that simultaneously inhibit multiple key signaling pathways involved in a particular disease. For example, dual inhibitors of EGFR and VEGFR-2 have shown promise in cancer therapy. nih.gov

The development of such polypharmacological agents requires a deep understanding of the structure-activity relationships for each target. A combination of computational design, synthetic chemistry, and comprehensive biological evaluation will be necessary to fine-tune the activity profile of these multi-target compounds. The ultimate goal is to create therapeutics with enhanced efficacy and a reduced likelihood of developing drug resistance compared to single-target agents. The versatility of the this compound structure makes it an attractive starting point for such endeavors.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-(Quinazolin-4-ylamino)benzoic acid, and how can reaction yields be optimized?

- Methodology : Multi-step synthesis typically involves coupling quinazolin-4-amine with a benzoic acid derivative. Key steps include:

- Amide bond formation : Use coupling agents like EDC/HOBt under anhydrous conditions to attach the quinazoline moiety to the benzoic acid core .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol to isolate high-purity product .

- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.2:1 molar ratio of quinazolin-4-amine to benzoic acid precursor) to minimize unreacted starting material .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR spectroscopy : Use - and -NMR to confirm the presence of the quinazoline NH proton (δ ~8.5 ppm) and benzoic acid carbonyl (δ ~170 ppm) .

- HPLC : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect byproducts (e.g., unreacted amine or ester intermediates) .

- Mass spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Dose-response profiling : Conduct enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory activity) across a broad concentration range (0.1–100 µM) to identify non-linear effects .

- Cellular context : Test activity in multiple cell lines (e.g., RAW 264.7 macrophages vs. HepG2 hepatocytes) to assess tissue-specific responses .

- Metabolite analysis : Use LC-MS to detect oxidation byproducts (e.g., hydroxylated derivatives via CYP450 enzymes) that may alter activity .

Q. What strategies are effective for improving the aqueous solubility of this compound in preclinical studies?

- Methodology :

- Salt formation : React with sodium bicarbonate to generate a water-soluble sodium salt, monitored by pH titration .

- Co-solvent systems : Use DMSO/PEG 400 (1:4 v/v) to enhance solubility up to 10 mM while maintaining biocompatibility .

- Crystallization screening : Explore polymorphs via solvent evaporation (e.g., methanol/water mixtures) to identify hydrates with improved dissolution rates .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced potency?

- Methodology :

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO, -CF) at the benzoic acid para-position to modulate electronic effects on target binding .

- Bioisosteric replacement : Replace the quinazoline NH with a methylene group to evaluate hydrogen bonding requirements .

- Molecular docking : Use AutoDock Vina to predict interactions with target proteins (e.g., tyrosine kinases) and prioritize derivatives for synthesis .

Methodological Considerations

Q. What experimental designs are recommended for evaluating the anti-inflammatory potential of this compound?

- Methodology :

- In vitro : Measure COX-1/COX-2 inhibition using a fluorometric kit (e.g., Cayman Chemical) and compare selectivity ratios to NSAIDs like celecoxib .

- In vivo : Use a carrageenan-induced paw edema model in rats (oral dosing at 10–50 mg/kg) with histopathology to assess gastrointestinal toxicity .

- Biomarker analysis : Quantify serum TNF-α and IL-6 via ELISA to confirm anti-inflammatory mechanisms .

Q. How should researchers address unexpected byproducts during the synthesis of this compound?

- Methodology :

- Reaction monitoring : Use in-situ FTIR to detect intermediates (e.g., ester or nitrile formation) and adjust reaction time/temperature .

- Byproduct identification : Isolate impurities via preparative HPLC and characterize using -NMR and HRMS .

- Mechanistic studies : Perform kinetic isotope effect (KIE) experiments to elucidate pathways (e.g., radical vs. ionic mechanisms) .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-dependent cytotoxicity data?

- Methodology :

- Non-linear regression : Fit IC values using a four-parameter logistic model (GraphPad Prism) .

- Synergy assessment : Apply the Chou-Talalay method for combination studies with standard chemotherapeutics .

- Outlier detection : Use Grubbs’ test to exclude anomalous replicates in high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.